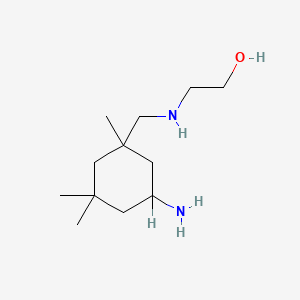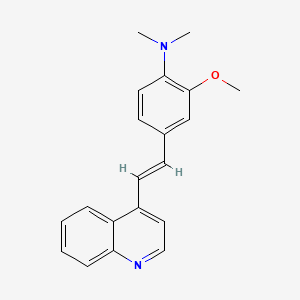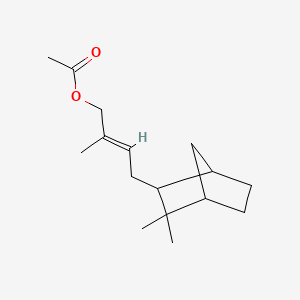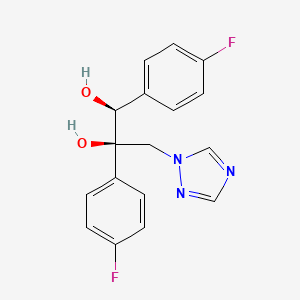
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of fluorophenyl groups and a triazole ring suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.
Introduction of Fluorophenyl Groups: This step may involve nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Attachment to the Propanediol Backbone: The final step could involve coupling reactions to attach the triazole-fluorophenyl moiety to the propanediol backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, particularly as an antifungal or antimicrobial agent.
Medicine: Potential use in developing new pharmaceuticals due to its triazole moiety.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: A triazole derivative with enhanced activity against a variety of fungal pathogens.
Uniqueness
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- may offer unique advantages such as improved potency, selectivity, or reduced side effects compared to other triazole derivatives.
Propiedades
Número CAS |
107659-51-8 |
|---|---|
Fórmula molecular |
C17H15F2N3O2 |
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
(1S,2R)-1,2-bis(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
Clave InChI |
HEEFHYAIIXLPFX-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)F |
SMILES canónico |
C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



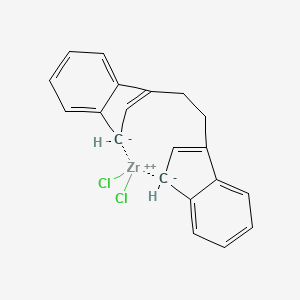
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)

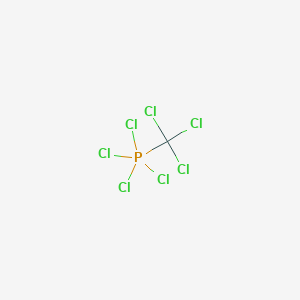
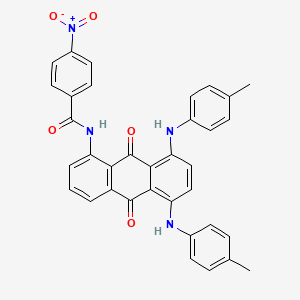


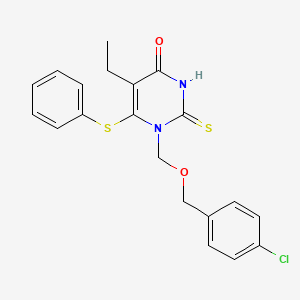
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)

